molecular formula C9H7FN2O B13912871 8-fluoro-2-methylquinazolin-4(3H)-one

8-fluoro-2-methylquinazolin-4(3H)-one

Cat. No.: B13912871
M. Wt: 178.16 g/mol
InChI Key: BQOQWCHJNDCGLQ-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinazolin-4(3H)-one (CAS 1356349-50-2) is a high-purity, fluorine-substituted quinazolinone derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. This compound belongs to the privileged quinazolinone scaffold, which is known for its wide spectrum of biopharmaceutical activities . Quinazolinones are nitrogen-containing heterocyclic compounds found in over 150 natural alkaloids and are recognized as "privileged structures" in drug development due to their stability and ability to penetrate the blood-brain barrier . Researchers value this scaffold for developing novel therapeutic agents, and specific derivatives have demonstrated significant biological potential. For instance, the 2-methylquinazolin-4(3H)-one core has been identified as a main bioactive component with notable antiviral activity against Influenza A Virus, showing an IC50 of 23.8 μg/mL in vitro and ameliorating virus-induced lung injury in mice . Furthermore, quinazolinone derivatives, especially when conjugated with silver nanoparticles, have shown enhanced antibacterial efficacy against a range of Gram-negative and Gram-positive bacteria, indicating their promise in addressing multi-drug resistant infections . As a key building block, 8-fluoro-2-methylquinazolin-4(3H)-one is used in the synthesis of more complex molecules for applications in anticancer, antibacterial, and antiviral research . The compound appears as a white to off-white crystalline powder . It is typically soluble in organic solvents like DMF and should be stored in a cool, dry, and well-ventilated area, protected from moisture and light . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-2-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOQWCHJNDCGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with substituted o-anthranilic acids or their derivatives.
  • Formation of quinazolin-4(3H)-one core is commonly achieved via cyclization reactions involving amides or related intermediates.
  • For 2-methyl substitution, methylation or use of methyl-substituted anthranilic acid derivatives is employed.
  • Fluorine substitution at position 8 requires starting materials with fluorine already incorporated or selective fluorination methods.

Specific Preparation Methods for 8-fluoro-2-methylquinazolin-4(3H)-one

While direct literature specifically on 8-fluoro-2-methylquinazolin-4(3H)-one is limited, synthesis can be inferred from closely related quinazolinone preparation methods involving halogenated and methyl-substituted intermediates.

Synthesis from 8-fluoroanthranilic Acid Derivative

  • Starting Material: 8-fluoroanthranilic acid or its methyl derivative.
  • Cyclization: Reaction with formamide or suitable amide source under reflux to form the quinazolin-4(3H)-one ring.
  • Methylation: Introduction of the methyl group at the 2-position can be achieved by methylation of the quinazolinone intermediate using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification: Recrystallization from appropriate solvents (e.g., ethanol, cyclohexane) to obtain pure 8-fluoro-2-methylquinazolin-4(3H)-one.

Alternative Route via 2-methyl-4H-benzooxazin-4-one Intermediate

  • Based on analogous methods for 2-methylquinazolin-4(3H)-one derivatives, 8-fluoro-2-methylquinazolin-4(3H)-one can be prepared via the intermediate 2-methyl-4H-benzooxazin-4-one.
  • The intermediate is synthesized by refluxing 8-fluoroanthranilic acid with acetic anhydride.
  • Subsequent reaction with hydrazine hydrate in pyridine leads to the quinazolinone ring closure and formation of the 3-amino-8-fluoro-2-methylquinazolin-4(3H)-one.
  • Final steps include purification and optional functional group modifications.

Fluorination of Preformed 2-methylquinazolin-4(3H)-one

  • Another approach involves preparing 2-methylquinazolin-4(3H)-one first, followed by selective electrophilic fluorination at the 8-position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • This method requires careful control of reaction conditions to avoid over-fluorination or side reactions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of benzooxazin-4-one intermediate 8-fluoroanthranilic acid + acetic anhydride, reflux 40 min ~78.5% Recrystallization from cyclohexane
Conversion to 3-aminoquinazolinone Hydrazine hydrate in anhydrous pyridine, reflux 6 h Not specified Vigorous stirring, anhydrous conditions
Methylation at 2-position Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Variable Requires optimization for regioselectivity
Purification Recrystallization from ethanol or isopropanol - Yields depend on purity and crystallization

These conditions are adapted from related quinazolinone syntheses with bromine or chloro substitutions, substituting fluorine accordingly.

Analytical Characterization Data (Example for Related Quinazolinones)

Technique Data Example Interpretation
Melting Point (°C) 167-169 (for intermediate) Purity indicator
^1H-NMR (DMSO-d6) Signals around δ 11.9 (NH), 7.5-8.1 (aromatic) Confirms quinazolinone structure
^13C-NMR Signals for carbonyl (~160 ppm), aromatic carbons Structural confirmation
Mass Spectrometry Molecular ion peak consistent with C9H7FN2O Confirms molecular formula

Specific spectral data for 8-fluoro-2-methylquinazolin-4(3H)-one would show characteristic fluorine coupling in NMR and mass consistent with fluorine incorporation.

Summary and Recommendations

  • The preparation of 8-fluoro-2-methylquinazolin-4(3H)-one is best approached via fluorinated anthranilic acid derivatives through cyclization and methylation steps.
  • The one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids provides a useful synthetic framework adaptable for fluorinated substrates.
  • Alternative routes include formation of benzooxazin-4-one intermediates followed by hydrazine-mediated ring closure.
  • Selective fluorination of preformed quinazolinones is possible but requires careful control.
  • Purification by recrystallization and thorough characterization by NMR, melting point, and mass spectrometry are essential for confirming structure and purity.

This synthesis requires careful handling of reagents and optimization of reaction conditions to maximize yield and selectivity for the fluorinated methylquinazolinone target.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atom or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Nucleophiles or electrophiles can be used for substitution reactions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents.

Scientific Research Applications

8-Fluoro-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 8-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Methyl vs. Aryl Groups at Position 2 : 2-Methyl substituents (as in the target compound) offer steric simplicity, whereas aryl groups (e.g., 4-fluorophenyl in ) enhance aromatic interactions but may reduce solubility.
  • N3 Substitution : Bulky groups like 4-fluoro-2-methylphenyl () can improve target binding but complicate synthesis.

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